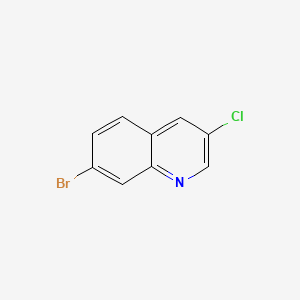

7-Bromo-3-chloroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYJYLFQWBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693840 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-62-1 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 3 Chloroquinoline and Analogous Halogenated Quinoline Scaffolds

Strategies for the Construction of the Quinoline (B57606) Ring System with Halogen Substituents

The foundational approach to synthesizing halogenated quinolines often involves building the heterocyclic ring from simpler, halogen-containing precursors. These methods allow for the precise placement of halogen atoms on the quinoline scaffold.

Multi-Step Synthesis Approaches for Halogenated Quinolines

Multi-step syntheses are common for constructing halogenated quinolines, often starting from appropriately substituted anilines. For instance, the synthesis of 4,7-dichloroquinoline (B193633) can be achieved from 3-chloroaniline (B41212) through several classical methods. chemicalbook.comchemicalbook.com One such method is the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. mdpi.com Another approach, the Gould-Jacobs reaction, utilizes the reaction of an aniline with an ethoxymethylenemalonate ester. chemicalbook.com

A general pathway to a dichloroquinoline involves several key transformations:

Condensation: A substituted aniline, such as 3-chloroaniline, is reacted with a suitable three-carbon unit like diethyl oxaloacetate or ethoxymethylenemalonate. chemicalbook.comwikipedia.org

Cyclization: The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the quinoline ring. mdpi.comwikipedia.org

Hydrolysis and Decarboxylation: Saponification of the ester group followed by decarboxylation yields a hydroxyquinoline. chemicalbook.comgoogle.com

Chlorination: The final step involves the conversion of the hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comwikipedia.orggoogle.com

For example, the synthesis of 6-bromo-4-chloroquinoline, an intermediate for the drug Omipalisib, can be achieved through a multi-step process starting from 4-bromoaniline (B143363) and diethyl ethoxymethylenemalonate. google.com

Regioselective Functionalization of Quinoline Rings

An alternative to building the quinoline ring from scratch is the direct and selective introduction of functional groups onto a pre-existing quinoline or haloquinoline ring. rsc.org This approach is often more atom- and step-economical. mdpi.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netznaturforsch.com In the context of quinolines, a directing group guides a strong base to deprotonate a specific ortho-position, creating a metalated intermediate that can then react with an electrophile. nih.gov

The phosphorodiamidate group has been shown to be a strong directing group for the metalation of quinolines using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.org This allows for selective functionalization at positions that might otherwise be difficult to access. For multiply halogenated quinolines, chemo- and regioselective metalation can often be achieved at the position adjacent to a fluoro group using lithium diisopropylamide (LDA). researchgate.net

The choice of base can control the regioselectivity of the functionalization of chloro-substituted quinolines. acs.orgnih.govfigshare.com For example, with 4,7-dichloroquinoline, using lithium diisopropylamide (LDA) at low temperatures (-70 °C) leads to selective metalation at the C-3 position. acs.orgbvsalud.org In contrast, employing mixed lithium-magnesium (TMPMgCl·LiCl) or lithium-zinc (TMPZnCl·LiCl) amide bases results in regioselective functionalization at the C-8 or C-2 positions. acs.orgnih.govbvsalud.org These differing outcomes can be rationalized by DFT calculations and provide convenient routes to various functionalized quinoline derivatives. acs.orgnih.govfigshare.com

Directed Metalation Strategies for Halogenated Quinoline Intermediates

Precursor Chemistry and Intermediate Transformations in Halogenated Quinoline Synthesis

The synthesis of complex halogenated quinolines often relies on the preparation and subsequent transformation of key halogenated precursors.

Synthesis of Key Halogenated Precursors (e.g., 4-azido-7-chloroquinoline, 4,7-dichloroquinoline)

4,7-Dichloroquinoline is a pivotal intermediate in the synthesis of numerous compounds, including several antimalarial drugs. chemicalbook.comwikipedia.org Its synthesis typically begins with 3-chloroaniline. chemicalbook.comwikipedia.org A common industrial preparation involves the hydrolysis and decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester to produce 4-hydroxy-7-chloroquinoline, which is then chlorinated with phosphorus oxychloride to yield 4,7-dichloroquinoline. google.com

4-Azido-7-chloroquinoline is another important precursor, often used in "click chemistry" reactions to create more complex molecules. scielo.brresearchgate.netmdpi.com It is synthesized from 4,7-dichloroquinoline by reaction with sodium azide (B81097) (NaN₃). mdpi.comacs.org This nucleophilic substitution reaction typically occurs in a solvent like dimethylformamide (DMF) or in a biphasic system with a phase-transfer catalyst. mdpi.comacs.org

The following table summarizes the synthesis of these key precursors:

| Precursor | Starting Material(s) | Key Reagents | Product |

| 4,7-Dichloroquinoline | 3-Chloroaniline, Diethyl oxaloacetate | Mineral oil, POCl₃ | 4,7-Dichloroquinoline |

| 4,7-Dichloroquinoline | 4-Hydroxy-7-chloroquinoline | POCl₃ | 4,7-Dichloroquinoline |

| 4-Azido-7-chloroquinoline | 4,7-Dichloroquinoline | Sodium azide (NaN₃) | 4-Azido-7-chloroquinoline |

The following table lists the full chemical names of the compounds mentioned in this article.

| Trivial Name | Chemical Name |

| 7-Bromo-3-chloroquinoline | This compound |

| 4-Azido-7-chloroquinoline | 4-Azido-7-chloroquinoline |

| 4,7-Dichloroquinoline | 4,7-Dichloroquinoline |

| 3-Chloroaniline | 3-Chloroaniline |

| Diethyl oxaloacetate | Diethyl 2-oxobutanedioate |

| Ethoxymethylenemalonate ester | Diethyl 2-(ethoxymethylene)malonate |

| Phosphorus oxychloride | phosphoryl trichloride |

| 6-Bromo-4-chloroquinoline | 6-Bromo-4-chloroquinoline |

| Omipalisib | 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide |

| 4-Bromoaniline | 4-Bromoaniline |

| Lithium diisopropylamide | Lithium propan-2-ide;propan-2-amine |

| 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| 4-Hydroxy-7-chloroquinoline | 7-Chloroquinolin-4-ol |

| Sodium azide | Sodium azide |

Catalytic Approaches in Halogenated Quinoline Synthesis

Catalysis offers efficient and selective routes to halogenated quinolines and their derivatives. Both metal-catalyzed cross-coupling reactions and click chemistry have emerged as powerful tools in this context.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of halogenated quinolines. tcichemicals.com These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. acs.org

Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze the cross-coupling of halogenated quinolines with various organometallic reagents. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the introduction of aryl, vinyl, and amino groups, respectively. researchgate.netscienceopen.com For example, the Buchwald-Hartwig amination involves the palladium-catalyzed reaction of an aryl halide with an amine in the presence of a strong base. scienceopen.com Another example is the palladium-catalyzed direct C–H arylation of quinoline-8-carbaldehydes with aryl iodides. acs.org Furthermore, palladium catalysis has been employed in the one-step synthesis of quinolines from the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also effective, particularly in direct arylation reactions. For instance, a copper(I) catalyst has been used for the direct arylation of aryl halides with unactivated sp2 C–H bonds. beilstein-journals.org

Other Metal Catalysts: Other transition metals like Ruthenium(II) have been shown to catalyze the regioselective C(sp2)–H arylation of quinoline N-oxides with arylboronic acids. nih.gov Iron-catalyzed cross-coupling reactions have also gained attention due to the low cost of iron. chinesechemsoc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Quinoline Synthesis

| Reaction Name | Catalyst | Reactants | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide, Arylboronic Acid | C-C | researchgate.net |

| Heck Reaction | Palladium | Aryl Halide, Alkene | C-C | csic.es |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | C-N | scienceopen.com |

| Direct Arylation | Copper | Aryl Halide, Arene | C-C | beilstein-journals.org |

| C-H Arylation | Ruthenium | Quinoline N-oxide, Arylboronic Acid | C-C | nih.gov |

Click Chemistry for Quinoline-Based Hybrids

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for creating quinoline-based hybrid molecules. beilstein-journals.orgbeilstein-journals.org This reaction is known for its high yields, mild reaction conditions, and regioselectivity, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org

This methodology has been successfully used to synthesize novel quinoline-1,2,3-triazole hybrids. capes.gov.br For example, 4-azido-7-chloroquinoline can be reacted with alkyne derivatives via a Cu(I)-catalyzed click reaction to produce quinoline-based triazole hybrids. mdpi.com These reactions can be performed under various conditions, including in organic solvents or in the presence of water. researchgate.net The resulting hybrid molecules often exhibit interesting biological properties. sci-hub.seresearchgate.net

Modern Synthetic Techniques for Enhancing Efficiency and Selectivity

To improve reaction times, yields, and environmental friendliness, modern synthetic techniques such as microwave and ultrasound irradiation are increasingly being employed in the synthesis of halogenated quinolines. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. eurekaselect.com It has been used for the rapid and efficient synthesis of various quinoline derivatives, often leading to significant reductions in reaction time and improved yields compared to conventional heating methods. tandfonline.comnih.gov For instance, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of quinoline-based hybrids. acs.org Another example is the microwave-assisted multicomponent domino cyclization–aromatization for synthesizing substituted quinolines, which offers high atom economy and excellent yields in minutes. rsc.org

Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers advantages such as shorter reaction times and milder conditions. arabjchem.org Ultrasound irradiation has been successfully applied to the synthesis of hybrid quinoline-imidazole derivatives, demonstrating benefits in terms of reaction time, energy consumption, and yields. rsc.orgnih.gov It has also been utilized in the click synthesis of 7-chloroquinoline (B30040) derivatives, where it can accelerate reactions and enhance selectivity. tandfonline.com The efficiency of ultrasound is often attributed to the phenomenon of cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

Table 2: Comparison of Conventional vs. Modern Synthetic Techniques for Quinoline Synthesis

| Technique | Typical Reaction Time | Energy Consumption | Yields | Ref. |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | High | Variable | nih.gov |

| Microwave Irradiation | Minutes to Hours | Lower | Often Improved | eurekaselect.comnih.govrsc.org |

| Ultrasound Irradiation | Minutes to Hours | Lower | Often Improved | tandfonline.comrsc.orgnih.gov |

Reactivity and Chemical Transformations of 7 Bromo 3 Chloroquinoline

Electrophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Systems

The quinoline nucleus is an aromatic system, but the nitrogen atom's electron-withdrawing nature makes it less reactive towards electrophilic attack than benzene (B151609). numberanalytics.com This deactivating effect is further intensified in 7-Bromo-3-chloroquinoline due to the presence of two electron-withdrawing halogen substituents. numberanalytics.com Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring portion, typically at the C5 and C8 positions. numberanalytics.com

The presence of the bromine atom at C7 and the chlorine atom at C3 significantly deactivates the ring system towards electrophilic aromatic substitution. Both halogens exert a deactivating inductive effect, reducing the electron density of the aromatic system and making it less susceptible to attack by electrophiles. numberanalytics.com While halogens are ortho, para-directing in benzene rings, the directing effects in the quinoline system are more complex due to the influence of the nitrogen atom. In the case of this compound, the deactivation is pronounced, and forcing conditions would likely be required for any further electrophilic substitution to occur. Any substitution would be predicted to happen on the benzene ring, with the precise location influenced by the combined directing effects of the existing substituents and the deactivating effect of the pyridine (B92270) ring.

Nucleophilic Substitution Reactions at Bromine and Chlorine Centers of this compound

The positions of the halogen atoms on the quinoline ring dictate their susceptibility to nucleophilic substitution. Halogens at the C2 and C4 positions of the quinoline ring are generally more reactive towards nucleophiles due to the electronic influence of the nitrogen atom. In contrast, halogens on the benzene ring portion, like the bromine at C7 in this compound, behave similarly to halobenzenes and are less reactive. The chlorine atom at the C3 position is also less reactive than those at C2 or C4, but can undergo substitution under certain conditions.

The relative reactivity of the C3-Cl and C7-Br bonds towards nucleophilic substitution is an important consideration for selective functionalization. Typically, the C3-Cl bond would be more susceptible to nucleophilic attack than the C7-Br bond, especially with strong nucleophiles, due to its position on the pyridine ring. However, the specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome of such reactions.

Cross-Coupling Reactions and Derivatization Strategies

The presence of two distinct halogen atoms on the this compound scaffold makes it an excellent substrate for a variety of cross-coupling reactions, allowing for the selective introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of haloquinolines. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective or sequential couplings. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. This allows for selective Suzuki-Miyaura or Heck couplings at the C7 position while leaving the C3-chloro group intact for subsequent transformations.

For instance, a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to proceed selectively at the C7 position under appropriate catalytic conditions, yielding a 7-aryl-3-chloroquinoline derivative. This intermediate could then be subjected to a second cross-coupling reaction at the C3 position, potentially with a different coupling partner, to afford a disubstituted quinoline.

Detailed research findings on specific palladium-catalyzed reactions of this compound would be presented in a data table format if available in the searched literature.

Copper-catalyzed reactions, such as the Ullmann condensation and C-N coupling reactions, provide alternative pathways for the functionalization of this compound. These methods are particularly useful for the formation of C-O, C-S, and C-N bonds. Similar to palladium-catalyzed reactions, the C-Br bond at the C7 position is generally more reactive than the C-Cl bond at the C3 position in copper-catalyzed transformations.

This reactivity difference allows for the selective introduction of amines, alcohols, or thiols at the C7 position. For example, an Ullmann condensation with a phenol (B47542) could selectively form a 7-aryloxy-3-chloroquinoline. Subsequent functionalization of the C3-chloro group could then be achieved under more forcing conditions or by using a different catalytic system.

A data table summarizing specific copper-catalyzed transformations of this compound would be included here if such data were found in the provided search results.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Annulation and Ring-Forming Reactions Involving this compound as a Building Block

This compound can serve as a versatile building block for the synthesis of more complex polycyclic and heterocyclic systems through annulation and ring-forming reactions. The halogen substituents provide synthetic handles for the construction of new rings fused to the quinoline core.

For example, a cross-coupling reaction at the C3 position to introduce a vinyl or ethynyl (B1212043) group, followed by an intramolecular cyclization reaction, could lead to the formation of a new ring fused to the b-face of the quinoline. Similarly, functionalization at the C7 and C8 positions (if the C8 position is also substituted) could be utilized to construct a new ring on the carbocyclic portion of the molecule. The specific strategies would depend on the desired target structure and the reactivity of the functional groups introduced onto the this compound scaffold.

Exploiting the Halogen Substituents for Further Functionalization

The bromo and chloro substituents on this compound are key to its utility as a synthetic intermediate. alchempharmtech.com The differential reactivity of the C7-Br and C3-Cl bonds is a central theme in the strategic functionalization of this molecule. As discussed, the C7-Br bond is generally more susceptible to palladium- and copper-catalyzed cross-coupling reactions, allowing for selective modification at this position.

Furthermore, the halogen atoms can be converted to other functional groups through various transformations. For example, the bromine atom could be transformed into a lithium or magnesium species via metal-halogen exchange, which can then be reacted with a wide range of electrophiles. The chlorine atom, while less reactive, can still participate in nucleophilic substitution reactions under more vigorous conditions or be activated by specific catalytic systems. This allows for a stepwise and controlled elaboration of the this compound core, providing access to a diverse array of substituted quinoline derivatives with potential applications in various fields of chemistry.

Advanced Applications in Medicinal Chemistry and Drug Discovery

7-Bromo-3-chloroquinoline as a Core Structure in the Development of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. dakenchem.com Its utility stems from the distinct reactivity of its halogen substituents, which allows for selective chemical modifications. The bromine at the 7-position and the chlorine at the 3-position provide handles for introducing various functional groups, thereby enabling the creation of diverse molecular libraries for biological screening. dakenchem.com

The quinoline (B57606) ring system itself is a key pharmacophore, and the addition of halogen atoms can significantly enhance a molecule's therapeutic properties. orientjchem.orgvulcanchem.com Specifically, the 7-bromo and 3-chloro substituents contribute to the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. vulcanchem.com This dihalogenated quinoline is a versatile starting material for producing compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. For instance, it is a key intermediate in the synthesis of non-peptide SST2 agonists.

The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of aryl groups. The chlorine atom at the 3-position, on the other hand, can undergo nucleophilic aromatic substitution, providing a route for the attachment of various nucleophiles. This differential reactivity enables a stepwise and controlled elaboration of the quinoline core, leading to the generation of complex molecules with tailored biological activities.

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For halogenated quinolines, these studies provide critical insights into the role of halogen atoms in modulating efficacy and selectivity.

Influence of Halogen Position and Nature on Biological Efficacy

The position and type of halogen substituent on the quinoline ring have a profound impact on the biological activity of the resulting compounds. orientjchem.orgvulcanchem.com SAR studies have revealed that the presence of electron-withdrawing groups, such as halogens, can significantly enhance the biological potency of quinoline derivatives. researchgate.net

For example, in the context of anticancer activity, substitutions at positions 2 and 3 of the quinoline ring have been found to be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org Furthermore, the introduction of a halogen group can increase the lipophilicity and cellular uptake of a compound, thereby improving its anticancer activity. orientjchem.org In some instances, the presence of a fluorine atom at the C-6 position has been shown to be crucial for potent antibacterial activity. mdpi.comasm.org

The nature of the halogen also plays a critical role. For instance, in the development of anti-Alzheimer's agents, the order of activity for 2-halo substituted compounds was found to be 2-bromine > 2-chlorine > 2-fluorine. arabjchem.org Conversely, for 4-halo substituted compounds, the order was 4-fluorine > 4-bromine > 4-chlorine. arabjchem.org These findings underscore the nuanced effects of both the position and the specific halogen atom on biological efficacy.

Comparative Analysis of Bromine versus Chlorine Substituents in Quinoline Systems

Direct comparisons of bromine and chlorine substituents in quinoline systems have provided valuable information for drug design. Both halogens are electron-withdrawing and can enhance the biological activity of the parent quinoline molecule.

In the context of antiviral activity, a study on 4-quinoline carboxylic acid analogues showed that replacing a chlorine atom at the C-7 position with a fluorine atom resulted in a significant 10-fold increase in activity. nih.gov In the same study, a bromine substituent at this position was moderately tolerated. nih.gov This suggests that while both chlorine and bromine can contribute positively to activity, the specific context of the molecular scaffold and the biological target determines which halogen is optimal.

In antimalarial research, 7-bromo- and 7-chloro-4-aminoquinolines with certain diaminoalkane side chains were found to be equally active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. acs.org This indicates that in some cases, bromine can be a bioisosteric replacement for chlorine without loss of potency. The choice between bromine and chlorine can also be influenced by synthetic considerations, as the bromine atom is often more reactive in certain cross-coupling reactions, facilitating further diversification of the molecular structure.

Anti-Infective Potential of this compound Analogs

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents. rsc.orgresearchgate.net Analogs derived from this compound have shown promise as both antibacterial and antimalarial agents.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Halogenated quinoline derivatives have demonstrated significant antibacterial activity. bohrium.com The presence of electron-withdrawing groups like bromine and chlorine at specific positions can enhance the antibacterial efficacy by increasing the electrophilicity of the quinoline ring.

Research has shown that certain quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, some synthesized 7-chloroquinoline (B30040) derivatives have shown good activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.netgrafiati.com Specifically, a bromo derivative of a thiophene-substituted quinoline displayed the highest antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. rsc.org

The mechanism of action of many quinolone antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. asm.org The substituents on the quinoline ring play a crucial role in the binding of the drug to this enzyme. SAR studies have indicated that electron-withdrawing groups at the C7 position, such as a bromine atom, can enhance the inhibition of bacterial topoisomerase.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity |

| Bromo derivative of thiophene-substituted quinoline | Escherichia coli, Staphylococcus aureus, Bacillus spizizenii | High |

| 7-chloroquinoline derivative 5 | Staphylococcus aureus, Pseudomonas aeruginosa | Good |

| 7-chloroquinoline derivative 6 | Escherichia coli | Good |

| 7-chloroquinoline derivative 7 | Streptococcus pyogenes | Good |

| 7-chloroquinoline derivative 8 | Escherichia coli | Good |

Antimalarial Efficacy and Related Mechanisms of Action

Quinolines have a long history in the fight against malaria, with chloroquine, a 7-chloroquinoline derivative, being a cornerstone of treatment for many years. rsc.orgarabjchem.org The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and this compound analogs have emerged as promising candidates. researchgate.netfuture-science.com

SAR studies have established that the 7-chloro-4-aminoquinoline nucleus is crucial for antimalarial activity, particularly for the inhibition of hemozoin formation. arabjchem.org The drug is thought to accumulate in the parasite's food vacuole and interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. future-science.com

Research has shown that 7-bromo-4-aminoquinolines can be as effective as their 7-chloro counterparts against both chloroquine-sensitive and -resistant strains of P. falciparum. acs.org This suggests that the bromine atom can effectively substitute for the chlorine atom without compromising antimalarial potency. Furthermore, hybrid molecules incorporating the 7-chloroquinoline scaffold with other pharmacophores, such as sulfonamides and triazoles, have demonstrated significant antimalarial activity. future-science.com In one study, several new 7-chloroquinoline derivatives showed high antimalarial activity with IC50 values below 50 μM. researchgate.net

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against P. falciparum

| Compound | IC50 (μM) |

| 2 | 35.29 |

| 3 | 25.37 |

| 4 | 42.61 |

| 6 | 49.68 |

| 8 | 38.71 |

| 9 | 11.92 |

Source: researchgate.net

Antiviral Activities, including SARS-CoV-2 (COVID-19) Research

The emergence of novel viral pathogens necessitates the continuous search for effective antiviral agents. Quinoline derivatives have been a subject of interest in this area. researchgate.net While research specifically detailing the antiviral properties of this compound is focused, the broader class of halogenated quinolines has shown promise. For instance, a hybrid compound incorporating a 7-chloroquinoline moiety attached to a 1,2,3-triazole ring was synthesized and evaluated for its potential against SARS-CoV-2. mdpi.comuq.edu.au This line of research highlights the potential of modifying the quinoline core to develop new antiviral therapies.

Specifically, a derivative, 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde, was synthesized and its interaction with the Delta variant's receptor-binding domain (RBD) of the SARS-CoV-2 spike protein was investigated. dntb.gov.uamdpi.com Although this particular compound showed a low cytotoxic effect on normal cell lines, its affinity for the viral protein was found to be poor. mdpi.com Nevertheless, this research provides a foundation for the rational design of new quinoline-based compounds with improved antiviral efficacy.

Anti-Cancer and Cytotoxic Activities of Halogenated Quinoline Derivatives

Halogenated quinoline derivatives have demonstrated significant potential as anti-cancer and cytotoxic agents. orientjchem.orgsci-hub.se The presence and position of halogen substituents on the quinoline ring play a crucial role in their biological activity. orientjchem.orgsci-hub.se

The cytotoxic effects of halogenated quinoline derivatives have been evaluated against a panel of human cancer cell lines. Research has shown that certain derivatives exhibit potent activity against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa) cell lines. researchgate.net

For instance, a series of new 7-chloroquinoline derivatives were synthesized and screened for their antitumor activity. researchgate.net Among them, compounds 3 and 9 demonstrated the highest activity against all three cell lines, with a particular selectivity towards MCF-7 cells. researchgate.net Another study reported that compounds with a halogen substituent at the 7th position of the quinoline ring showed potent activity against the HeLa cell line. researchgate.net

The anti-cancer activity of quinoline derivatives is not limited to these cell lines. Studies have shown efficacy against a broad range of cancers, including leukemia, non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, and prostate cancer. nih.gov For example, one compound, 18j , a quinolyl hydrazone, showed significant cytostatic activity against the HCT-116 colon cancer cell line. sci-hub.se

Interactive Table: Efficacy of Selected Halogenated Quinoline Derivatives Against Human Cancer Cell Lines.

| Compound | Cancer Cell Line | Activity | Reference |

| 3 | MCF-7, HCT-116, HeLa | High Activity | researchgate.net |

| 9 | MCF-7, HCT-116, HeLa | High Activity | researchgate.net |

| 18j | HCT-116 | GI50 = 0.34 µM | sci-hub.se |

| Halogenated quinoline at 7th position | HeLa | Potent Activity | researchgate.net |

The anti-cancer effects of halogenated quinoline derivatives are attributed to various mechanisms of action. These compounds can induce apoptosis (programmed cell death), disrupt cell cycle progression, and inhibit key enzymes involved in cancer cell proliferation. nih.govnih.gov

One proposed mechanism is the induction of oxidative stress within cancer cells, leading to DNA damage and subsequent cell death. orientjchem.org Halogenated quinolines can also interfere with cellular signaling pathways that are critical for tumor growth and survival. nih.gov For example, some quinoline-chalcone hybrids have been identified as tubulin inhibitors, which disrupts the formation of the mitotic spindle and arrests the cell cycle in the G2/M phase. nih.gov

Furthermore, some quinoline derivatives act as topoisomerase inhibitors, interfering with the DNA replication process in cancer cells. sci-hub.se The ability of these compounds to intercalate with DNA is another mechanism that contributes to their cytotoxic effects. sci-hub.se Research into copper(II) complexes of halogenated quinoline Schiff base derivatives has revealed a novel approach involving chemodynamic therapy, where the compounds catalyze the generation of toxic hydroxyl radicals within the tumor microenvironment. acs.orgnih.gov These complexes were also found to inhibit autophagy, a cellular recycling process that can promote cancer cell survival, thereby enhancing apoptosis. acs.orgnih.gov

Efficacy against Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)

Other Therapeutic Applications of Quinoline Derivatives (e.g., antitubercular, antileishmanial, anti-inflammatory)

The therapeutic potential of quinoline derivatives extends beyond their antiviral and anti-cancer activities. They have been extensively investigated for a range of other pharmacological effects.

Antitubercular Activity : Quinoline-based compounds have shown significant promise in the fight against tuberculosis, caused by Mycobacterium tuberculosis. austinpublishinggroup.comrsc.org Some derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains. austinpublishinggroup.com The quinoline ring is a key pharmacophore in several antitubercular agents. researchgate.net

Antileishmanial Activity : Leishmaniasis is a parasitic disease caused by Leishmania species. Quinoline derivatives have been explored as potential antileishmanial agents. rsc.orgnih.gov For example, certain 4-substituted quinolines are active against Leishmania amazonensis. nih.gov The mechanism of action can involve targeting the parasite's respiratory complex and inducing apoptosis. nih.gov

Anti-inflammatory Activity : Several quinoline derivatives have demonstrated anti-inflammatory properties. nih.govsamipubco.com They can modulate key inflammatory pathways and inhibit enzymes such as cyclooxygenase (COX). samipubco.com For instance, a 7-chloro-4-phenylsulfonyl quinoline was found to have good anti-inflammatory potential in animal models. rsc.org

Applications in Materials Science and Functional Materials

Utilization of 7-Bromo-3-chloroquinoline in Optoelectronic Material Synthesis

The quinoline (B57606) moiety is a key component in many optoelectronic materials due to its inherent electronic properties and stability. dakenchem.comdakenchem.com Derivatives of quinoline are widely used in the construction of materials for high-tech applications such as organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. dakenchem.comdakenchem.com this compound serves as a valuable precursor for creating π-conjugated systems, which are the fundamental components of organic optoelectronic materials.

The synthetic strategy for these materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. acs.org The differing reactivity of the bromine and chlorine substituents on the this compound scaffold is crucial. The more reactive C-Br bond at position 7 can be selectively coupled with an arylboronic acid or other organometallic reagent, leaving the C-Cl bond at position 3 intact for a subsequent, different coupling reaction. uni-rostock.de This sequential approach allows for the precise construction of complex, asymmetric polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. uni-rostock.dersc.org These larger conjugated molecules often exhibit desirable properties for optoelectronics, such as intense fluorescence and charge-transport capabilities. For instance, related dihaloquinoline derivatives are used to build the core structures of organic semiconductors and fluorescent probes. alfa-chemical.com

Table 1: Synthetic Potential of this compound in Optoelectronics

| Reaction Step | Reagents & Conditions | Resulting Intermediate/Product | Application |

|---|---|---|---|

| Step 1: First Cross-Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl-3-chloroquinoline | Building block for larger π-conjugated systems |

| Step 2: Second Cross-Coupling | Different Arylboronic Acid, Pd Catalyst, Harsher Conditions | 7-Aryl-3-aryl'-quinoline | Core structure for OLED emitters, organic semiconductors |

| Step 3: Polymerization | Di-boronic acids or similar bifunctional reagents | Quinoline-based conjugated polymer | Active layer in organic solar cells or OFETs |

Role in Conductive Polymer Development

Conductive polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. researchgate.net The development of these materials relies on creating extended, delocalized π-electron systems along a polymer backbone. Quinoline and its derivatives are attractive candidates for incorporation into conductive polymers due to their electron-deficient nature, which can facilitate electron transport (n-type conductivity) when appropriately substituted. dakenchem.comdakenchem.com

Table 2: Research Findings on Related Quinoline-Based Polymers

| Polymer Type | Monomers | Key Properties | Potential Application |

|---|---|---|---|

| Copolymer | Dihaloquinoline derivative, Dithiophene | Controlled bandgap, good charge mobility | Organic Field-Effect Transistors (OFETs) |

| Copolymer | Dihaloquinoline derivative, Carbazole | Intramolecular charge transfer | Emitter layers in OLEDs |

| Homopolymer | Functionalized dihaloquinoline | N-type semiconductor behavior | Electron transport layers in solar cells |

Precursors for Dyes and Advanced Functional Materials

The quinoline scaffold is a well-established chromophore found in many synthetic dyes. alfa-chemical.comresearchgate.net By attaching various electron-donating and electron-withdrawing groups to the quinoline ring, the absorption and emission properties of the molecule can be precisely controlled, leading to materials with specific colors or fluorescent characteristics. This compound is an excellent starting point for creating a diverse library of dyes and pigments. dakenchem.comalfa-chemical.com

The two halogen atoms provide anchor points for introducing auxochromes and other functional groups via nucleophilic substitution or cross-coupling reactions. For example, reaction with amines or phenols can lead to the synthesis of disperse dyes. The resulting complex quinoline derivatives are investigated for use not only as traditional colorants but also as advanced functional materials like fluorescent probes for biological imaging or chemosensors for detecting specific ions or molecules. alfa-chemical.com The synthesis of complex heterocyclic systems and polycyclic aromatic compounds from quinoline precursors is a major area of research for creating novel materials with unique photophysical properties. uni-rostock.detsinghua.edu.cn

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-7-chloroquinoline |

| 3-bromo-2-chloroquinoline |

| 4-Bromo-7-chloroquinoline |

| 6-Bromo-3,4-dichloroquinoline |

| 3-Bromo-4-chloroquinoline |

| 3-Bromo-6-chloroquinoline-8-carboxylic acid |

| Thiophene |

| Fluorene |

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Chloroquinoline

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For derivatives of the quinoline (B57606) scaffold, including those with chloro and bromo substitutions, molecular docking has been employed to identify key interactions with various biological targets.

Research on chloro- and bromo-substituted quinoline derivatives has demonstrated their potential as inhibitors of enzymes like HIV reverse transcriptase (RT). nih.gov Docking studies of these compounds into the active site of HIV-RT have revealed significant binding affinities, with docking scores indicating stable interactions. nih.gov For instance, in studies of related quinoline derivatives, compounds featuring a phenyl ring with an electron-withdrawing bromo group showed favorable binding affinity. nih.gov

In a study involving 7-chloroquinoline-benzylamine hybrids, molecular docking was used to investigate their interaction with a biofilm-causing protein (PDB: 7C7U). researchgate.net The results suggested that the substituted quinoline core fits within the active site of the protein, a finding that helps to explain the observed biological activity. researchgate.net Similarly, docking studies on 2-chloroquinoline-3-carboxylic acids as inhibitors of protein kinase CK2 have been performed to elucidate their binding mode within the ATP-binding site. tandfonline.com These studies typically identify specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the target protein, which are crucial for binding.

| Target Protein | Ligand Class | Key Interactions Noted | Reference |

| HIV Reverse Transcriptase | Chloro- and bromo-substituted quinolines | Binding within the active site, influenced by electron-withdrawing groups. | nih.gov |

| Biofilm Protein (7C7U) | 7-chloroquinoline-benzylamine hybrids | Ligand binds within the active site. | researchgate.net |

| Protein Kinase CK2 | 2-chloroquinoline-3-carboxylic acids | Interaction within the ATP-binding site. | tandfonline.com |

| SARS-CoV-2 RBD & ACE2 | 1,2,3-triazole-7-chloroquinoline derivatives | Interference with the Receptor-Binding Domain (RBD). | researchgate.net |

Pharmacokinetic (ADME) Profiling and Drug-Likeness Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery. Computational tools are frequently used to predict these pharmacokinetic parameters and assess the "drug-likeness" of a molecule based on established criteria, such as Lipinski's Rule of Five.

For 7-Bromo-3-chloroquinoline and its analogs, web-based tools like SwissADME can be utilized to generate predictions for various physicochemical and pharmacokinetic properties. mdpi.combioflux.com.ro These predictions help to identify potential liabilities of a compound early in the discovery process. Key parameters include lipophilicity (often expressed as logP), aqueous solubility, and the potential for the compound to be a substrate or inhibitor of cytochrome P450 enzymes. acs.org

Drug-likeness models assess whether a compound's structure is similar to that of known drugs. A positive drug-likeness score, as calculated by some software, suggests that the molecule is likely to have favorable pharmacological properties. researchgate.net For example, studies on various 7-chloroquinoline (B30040) derivatives have used these computational predictions to guide the synthesis of new compounds with improved pharmacokinetic profiles. researchgate.net

| Parameter | Predicted Value for this compound | Significance | Reference |

| Molecular Formula | C₉H₅BrClN | Basic molecular information. | uni.lu |

| Molecular Weight | 242.50 g/mol | Falls within the typical range for small molecule drugs. | |

| XlogP (Lipophilicity) | 3.5 | Indicates moderate lipophilicity, affecting absorption and distribution. | uni.lu |

| Hydrogen Bond Acceptors | 1 (N atom) | Influences solubility and binding. | uni.lu |

| Hydrogen Bond Donors | 0 | Influences solubility and binding. | uni.lu |

| Rotatable Bonds | 0 | Relates to conformational flexibility. | uni.lu |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov For quinoline derivatives, these calculations can determine optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govinformahealthcare.com

The analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is particularly important. The energy gap between these orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. They illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the electronegative nitrogen, bromine, and chlorine atoms would be expected to create regions of negative potential, which are often crucial for interactions with biological targets.

| Quantum Chemical Parameter | Typical Findings for Substituted Quinolines | Significance | Reference |

| HOMO-LUMO Energy Gap | Varies with substitution | Indicates chemical reactivity and stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential near heteroatoms (N, Cl, Br) | Predicts sites for intermolecular interactions. | nih.gov |

| Mulliken Atomic Charges | Charge distribution across the scaffold | Reveals electronic effects of substituents. | informahealthcare.com |

| Bond Lengths & Angles | Optimized geometric parameters | Provides the most stable 3D structure. | semanticscholar.org |

Molecular Dynamics Simulations to Elucidate Biological Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex in a dynamic, solvated environment, researchers can observe whether the ligand remains in its binding pose or dissociates.

For derivatives of 7-chloroquinoline, MD simulations have been used to confirm the stability of their complexes with protein targets. researchgate.net A typical analysis involves monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation, often lasting for nanoseconds. researchgate.net A stable RMSD value over time suggests that the complex is in a stable equilibrium and the docking pose is reliable. researchgate.net These simulations provide a more realistic view of the binding interactions compared to the static picture offered by molecular docking alone.

| Simulation Parameter | Typical Findings for Quinoline-Protein Complexes | Significance | Reference |

| Simulation Time | 50-200 ns | Duration to assess the stability of the complex. | researchgate.net |

| RMSD of Ligand | Low and stable fluctuation | Indicates the ligand remains stably bound in the active site. | researchgate.net |

| RMSD of Protein Backbone | Low and stable fluctuation | Indicates the overall protein structure is not destabilized by ligand binding. | researchgate.net |

| Hydrogen Bond Analysis | Persistence of key H-bonds | Confirms the specific interactions predicted by docking. | researchgate.net |

Future Perspectives and Emerging Research Directions

Emerging Trends in Halogenated Quinoline (B57606) Chemistry and Their Impact on 7-Bromo-3-chloroquinoline Research

The field of halogenated quinoline chemistry is experiencing a renaissance, driven by advancements in synthetic methodologies and a deeper understanding of the role of halogens in molecular interactions. orientjchem.org Halogen atoms, once considered mere placeholders, are now recognized as crucial modulators of a compound's pharmacokinetic and pharmacodynamic properties. orientjchem.org This paradigm shift directly impacts the future of this compound research.

The presence of both bromine and chlorine atoms on the quinoline core of this compound provides two distinct reaction sites for further functionalization. This dual-halogenation is a key feature that researchers are beginning to exploit more systematically. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise modifications, opening avenues for the creation of complex molecular architectures that would be difficult to achieve with mono-halogenated quinolines.

Furthermore, the "halogen bond," a non-covalent interaction involving a halogen atom as an electrophilic species, is gaining prominence in drug design. The bromine and chlorine atoms of this compound can participate in these interactions, potentially enhancing binding affinity and selectivity for biological targets. As our understanding of halogen bonding deepens, so too will the rational design of this compound derivatives with tailored biological activities.

Recent trends also emphasize the development of more sustainable and efficient synthetic methods for the preparation and modification of halogenated quinolines. mdpi.com This includes the use of greener solvents, catalysts, and energy sources, which will undoubtedly accelerate the exploration of this compound's chemical space. mdpi.com

Opportunities for Novel Derivatizations and Hybrid Molecule Synthesis Involving this compound

The bifunctional nature of this compound presents a wealth of opportunities for the synthesis of novel derivatives and hybrid molecules. The two halogen atoms can be independently and selectively replaced or modified through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at either the 3- or 7-position of the quinoline ring.

A particularly exciting area of research is the synthesis of hybrid molecules, where this compound serves as a scaffold to link two or more pharmacophores. This approach, often referred to as "molecular hybridization," aims to create single molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or overcoming drug resistance. For example, by attaching a known anticancer agent to one position of the this compound core and a modulator of a different signaling pathway to the other, it may be possible to develop dual-action drugs with improved efficacy.

The creation of "bioactive intrinsically fluorescent ligands" (BIFLs) represents another promising avenue. acs.org By incorporating a fluorescent moiety into the this compound structure, researchers can develop probes for studying biological processes in real-time. acs.org These BIFLs could be used to visualize drug-target interactions, track the distribution of a compound within a cell, or as diagnostic tools. acs.org

Integration of Advanced Synthetic and Computational Methodologies for Enhanced Discovery

The synergy between advanced synthetic techniques and computational chemistry is set to revolutionize the discovery and development of this compound-based compounds. mdpi.com High-throughput screening (HTS) methods, for instance, allow for the rapid synthesis and evaluation of large libraries of this compound derivatives, significantly accelerating the identification of lead compounds.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes and affinities of this compound derivatives to their biological targets. This in silico approach can help to prioritize the synthesis of the most promising compounds, saving time and resources. Furthermore, quantum mechanical calculations can provide insights into the electronic properties of this compound and its derivatives, aiding in the design of molecules with optimized reactivity and stability.

Machine learning and artificial intelligence are also beginning to make their mark on drug discovery. mdpi.com These technologies can be used to analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. By integrating these advanced computational methods with sophisticated synthetic strategies, researchers can navigate the vast chemical space of this compound with unprecedented efficiency and precision.

Potential for New Therapeutic Applications and Material Science Innovations

The versatile chemistry of this compound opens the door to a wide range of potential applications in both medicine and material science. In the therapeutic arena, derivatives of this compound are being explored for the treatment of a variety of diseases. For example, it is a key intermediate in the synthesis of inhibitors of PRMT5, a protein implicated in cancer. googleapis.comgoogle.com It is also used in the development of glycosidase inhibitors, which have potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's disease. google.comgoogle.comgoogle.com

Beyond its therapeutic potential, this compound and its derivatives also hold promise for applications in material science. The quinoline ring system is known to exhibit interesting photophysical properties, and by modifying the substituents on the this compound core, it may be possible to tune these properties for specific applications. For example, derivatives of this compound could be used as organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in advanced electronic materials.

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-3-chloroquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation of quinoline precursors. A multi-step approach may include bromination and chlorination using reagents like POBr₃ or SOCl₂ under controlled temperatures (80–120°C). Solvent choice (e.g., DMF or acetonitrile) and catalyst presence (e.g., FeCl₃) significantly impact regioselectivity and yield. For example, bromination at the 7-position can be optimized by slow addition of Br₂ in acetic acid . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for quinoline protons) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.91 for C₉H₅BrClN) .

- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .

Q. How can researchers optimize purification to isolate this compound from byproducts?

Recrystallization in ethanol/water mixtures (70:30 v/v) effectively removes polar impurities. For stubborn byproducts (e.g., dihalogenated analogs), preparative HPLC with a C18 column and methanol/water mobile phase (pH 2.5 with TFA) achieves >98% purity . Monitor purity via TLC (Rf ~0.6 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How does the position of bromine and chlorine influence reactivity in cross-coupling reactions?

The 7-bromo and 3-chloro substituents create distinct electronic environments: bromine at the 7-position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance, while the 3-chloro group can direct electrophilic substitution. For example, Pd(PPh₃)₄-mediated coupling with arylboronic acids at 80°C selectively replaces bromine, retaining chlorine . Kinetic studies (monitored via in situ IR) show bromine’s oxidative addition is 3× faster than chlorine under identical conditions .

Q. What strategies address contradictory SAR data in biological activity studies?

Discrepancies in structure-activity relationships (SAR) often arise from assay conditions (e.g., solvent polarity affecting solubility). To resolve:

- Perform dose-response curves in multiple solvents (DMSO vs. PBS).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true affinity from solubility artifacts .

- Compare halogenated analogs (e.g., 7-Bromo-3-fluoroquinoline) to isolate electronic vs. steric effects .

Q. How stable is this compound under varying experimental conditions?

Stability studies show:

- Thermal stability : Decomposes above 200°C (TGA data), but remains stable at 25°C for >6 months when stored desiccated .

- Photostability : UV exposure (254 nm) induces dehalogenation; use amber vials for long-term storage .

- Acid/Base stability : Stable in pH 4–8; degrades in strong acids (HCl > 2M) via quinoline ring protonation .

Q. What methodologies resolve regioselectivity challenges in functionalizing this compound?

Competitive coupling reactions require careful optimization:

- Buchwald-Hartwig amination : Use XPhos precatalyst and LiHMDS to selectively aminate bromine while preserving chlorine .

- Sonogashira coupling : CuI/NEt₃ systems favor bromine substitution; add TEMPO to suppress homocoupling byproducts .

- Computational modeling (DFT): Predict reactivity trends by calculating Fukui indices for electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。